2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, also known as 5-chloro-L-tryptophan, is a non-proteinogenic amino acid derived from tryptophan. It features a chlorine atom at the 5-position of the indole ring, which is characteristic of its structure. This compound is part of a broader class of indole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications in pharmacology and biochemistry.
This compound can be synthesized through various chemical methods, often starting with indole derivatives. It is commercially available from multiple chemical suppliers and is used in research settings for its unique properties.
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is classified as:
The synthesis of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The chlorination step must be monitored closely to ensure selective substitution at the desired position.
The molecular structure of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid can be represented by the following details:
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid participates in various chemical reactions:
The conditions for these reactions vary significantly based on the desired product and may require specific solvents or catalysts to facilitate the transformation.
The mechanism of action for 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid primarily involves its role as an analog of L-tryptophan. It may influence neurotransmitter synthesis, particularly serotonin, by providing a substrate for enzymatic reactions involved in serotonin biosynthesis. This can lead to various physiological effects, including modulation of mood and behavior.
Research indicates that chlorinated tryptophan derivatives may exhibit altered binding affinities to receptors compared to their non-chlorinated counterparts, impacting their pharmacological profiles.
The compound exhibits typical behavior for amino acids, including:
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid has several scientific uses:
This compound exemplifies the significance of structural modifications in influencing biological activity and therapeutic potential within medicinal chemistry and pharmacology contexts.
The core challenge in synthesizing this compound lies in the efficient 3-alkylation of the 5-chloroindole scaffold with an amino acid precursor. Modern catalytic approaches have largely replaced classical methods (like Fischer indole synthesis) due to superior regioselectivity and functional group tolerance. Base-catalyzed methods utilizing tetrabutylammonium fluoride (TBAF) enable solvent-free Knoevenagel condensations between 5-chloroindole, aldehydes, and active methylene compounds under mild conditions (80°C), achieving yields exceeding 70% [3]. This approach minimizes byproduct formation through the generation of "naked fluoride" ions that facilitate efficient deprotonation and nucleophile generation.
Brønsted acid catalysis offers complementary pathways, particularly for constructing the tryptophan side chain. Phosphoric acid-based catalysts effectively mediate Friedel-Crafts alkylations between 5-chloroindole and serine-derived electrophiles or glycine Schiff bases. These reactions proceed in polar aprotic solvents (e.g., DCM or DMF) at ambient to moderate temperatures (25–60°C), achieving high regioselectivity for the indole C3 position due to its inherent nucleophilicity [3] [7]. Heteropolyacid (HPA) catalysts further enhance sustainability by enabling recyclable catalytic systems with reduced environmental impact.
Table 1: Catalytic Approaches for 3-Substituted 5-Chloroindole Synthesis
Catalyst Class | Representative Catalyst | Reaction Type | Yield Range | Key Advantage |
---|---|---|---|---|
Base | TBAF·3H₂O | Knoevenagel Condensation | 70–92% | Solvent-free conditions |
Brønsted Acid | Chiral Phosphoric Acid (CPA) | Friedel-Crafts | 65–89% | Enantioselectivity potential |
Heteropolyacid | Phosphotungstic Acid | Multi-component | 75–85% | Recyclability |
Lewis Acid | Cu(OTf)₂ | Electrophilic Substitution | 60–78% | Tolerance to N-protection |
Electrochemical methods provide an emerging alternative, using inexpensive electrodes (e.g., carbon or platinum) to generate reactive intermediates under mild conditions. This approach minimizes waste by eliminating stoichiometric oxidants/reductants and demonstrates excellent compatibility with acid-sensitive indole substrates [3]. Recent advances employ phase-transfer catalysts to mediate reactions between 5-chloroindole and protected bromoalanine derivatives in biphasic systems, achieving conversion rates >90% within 2–4 hours.
The chiral center at the α-carbon of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid necessitates enantioselective methods for accessing single enantiomers, crucial for peptide stereochemistry and receptor binding specificity. Traditional resolution of racemates via chiral HPLC remains impractical for large-scale production due to high costs and low throughput. Modern catalytic deracemization and asymmetric synthesis offer efficient alternatives.
Chiral Phosphoric Acid (CPA) catalysts enable direct enantioselective Friedel-Crafts reactions. BINOL-derived CPAs with bulky 9-anthracenyl substituents (e.g., CPA A9) induce high stereochemical control (up to 97% ee) in the alkylation of 5-chloroindole with glyoxylate imines [2] [3]. The confined chiral environment within the catalyst pocket discriminates between prochiral faces of the imine electrophile, favoring Re- or Si-face attack by the indole nucleophile. This method achieves yields >90% with catalyst loadings as low as 0.05 mol% without eroding enantioselectivity.
A breakthrough in deracemization employs photoactivated copper catalysts coordinated with chiral phosphine ligands. This system utilizes visible light (450 nm) to generate radical intermediates from racemic alkyl halide precursors (e.g., 3-(5-chloro-1H-indol-3-yl)-2-halopropanoates). The chiral ligand environment then steers the chloride transfer from the copper complex to the prochiral radical, achieving near-quantitative yields with >99% ee in model systems [5]. This approach converts racemic mixtures into single enantiomers without the typical 50% yield limitation of classical resolutions.
Table 2: Enantioselective Methods for Chiral 5-Chlorotryptophan Synthesis
Method | Catalyst System | ee Range | Reaction Time | Scale Feasibility |
---|---|---|---|---|
CPA Catalysis | BINOL-anthracenyl CPA (A9) | 85–97% | 12–24 h | Gram to kilogram |
Photo Deracemization | CuCl/(R)-DTBM-SEGPHOS | 95–99% | 1–3 h | Milligram to gram |
Biocatalysis | Tryptophan Synthase Mutants | >99% | 48–72 h | Milligram |
Asymmetric hydrogenation complements these approaches, using rhodium or ruthenium complexes with chiral diphosphine ligands (e.g., BINAP or DuPhos) to reduce dehydroamino acid precursors. This method is particularly effective for N-acylated derivatives of (Z)-3-(5-chloro-1H-indol-3-yl)-2-aminoprop-2-enoic acid, affording enantiomeric ratios >98:2 under moderate hydrogen pressure (50–100 psi). Industrial scalability remains limited by catalyst costs, though immobilized variants show promise for continuous-flow applications.
Incorporating 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid into peptides via solid-phase peptide synthesis (SPPS) presents unique challenges: indole sensitivity to strong acids/bases, radical-mediated side reactions, and steric hindrance during chain elongation. Standard Fmoc-SPPS protocols require optimization to maintain integrity during synthesis.
The Fmoc-protected derivative (Fmoc-5-Cl-Trp-OH) is commercially available and compatible with carbodiimide-mediated couplings (e.g., DIC/Oxyma) in DMF or NMP. Coupling efficiency is enhanced by:
A transformative advancement is wash-free SPPS, which eliminates solvent-intensive washing steps between deprotection cycles. This method uses pyrrolidine-based deprotection (replacing piperidine) at elevated temperatures (80–110°C), followed by directed nitrogen flushing to evaporate residual base (>95% removal). The process prevents condensation-induced side reactions by maintaining a unidirectional gas flow. Applied to sequences containing 5-chlorotryptophan, this approach reduces waste by 95% and solvent consumption by 90% while preserving peptide purity (>95%) [8].
Table 3: SPPS Optimization Parameters for 5-Chlorotryptophan Incorporation
Parameter | Standard SPPS | Optimized for 5-Cl-Trp | Wash-Free SPPS |
---|---|---|---|
Deprotection Base | 20% Piperidine/DMF | 5% Pyrrolidine/DMF | 3–5% Pyrrolidine |
Coupling Reagent | HBTU/DIPEA | DIC/Oxyma (1:1) | DIC/Oxyma (1.2:1) |
Solvent Consumption | ~50 mL/g resin | ~30 mL/g resin | <5 mL/g resin |
Resin Type | High-loading PS | Low-loading PEG-PS | ChemMatrix® |
Side Products | Deletion peptides | <2% deletions | Comparable to standard |
For long peptides (>30 residues), convergent strategies are recommended. Linear segments containing the 5-chlorotryptophan residue are synthesized separately, purified, and ligated via native chemical ligation or click chemistry. This approach avoids cumulative side reactions during extended stepwise synthesis and is particularly effective for synthesizing chlorotryptophan-containing cyclotides or stapled peptides with complex architectures [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8